molecular formula C12H13NO3S B14184566 1H-Indole, 3-(ethenylsulfonyl)-5-methoxy-2-methyl- CAS No. 847255-84-9

1H-Indole, 3-(ethenylsulfonyl)-5-methoxy-2-methyl-

Cat. No.: B14184566
CAS No.: 847255-84-9
M. Wt: 251.30 g/mol
InChI Key: CPKCMSXKPGMDNA-UHFFFAOYSA-N
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Description

1H-Indole, 3-(ethenylsulfonyl)-5-methoxy-2-methyl- is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. This particular compound is characterized by the presence of an ethenylsulfonyl group at the 3-position, a methoxy group at the 5-position, and a methyl group at the 2-position of the indole ring. These substitutions confer unique chemical and biological properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 3-(ethenylsulfonyl)-5-methoxy-2-methyl- typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core. Subsequent functionalization steps introduce the ethenylsulfonyl, methoxy, and methyl groups.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole, 3-(ethenylsulfonyl)-5-methoxy-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

1H-Indole, 3-(ethenylsulfonyl)-5-methoxy-2-methyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indole, 3-(ethenylsulfonyl)-5-methoxy-2-methyl- involves its interaction with specific molecular targets and pathways. The ethenylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The methoxy and methyl groups contribute to the compound’s binding affinity and specificity towards its targets. These interactions can lead to the inhibition of enzymatic activity, alteration of signaling pathways, and modulation of gene expression .

Comparison with Similar Compounds

    1H-Indole-3-carbaldehyde: A precursor for various biologically active molecules.

    1H-Indole-3-acetic acid: A plant hormone involved in growth and development.

    1H-Indole-3-butyric acid: Another plant hormone with applications in agriculture.

    1H-Indole-3-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals

Uniqueness: 1H-Indole, 3-(ethenylsulfonyl)-5-methoxy-2-methyl- is unique due to the presence of the ethenylsulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing novel therapeutic agents and studying biochemical pathways.

Properties

CAS No.

847255-84-9

Molecular Formula

C12H13NO3S

Molecular Weight

251.30 g/mol

IUPAC Name

3-ethenylsulfonyl-5-methoxy-2-methyl-1H-indole

InChI

InChI=1S/C12H13NO3S/c1-4-17(14,15)12-8(2)13-11-6-5-9(16-3)7-10(11)12/h4-7,13H,1H2,2-3H3

InChI Key

CPKCMSXKPGMDNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)S(=O)(=O)C=C

Origin of Product

United States

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